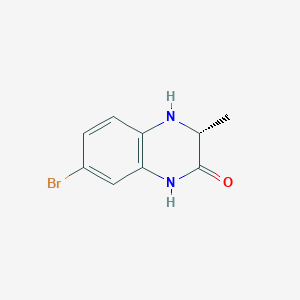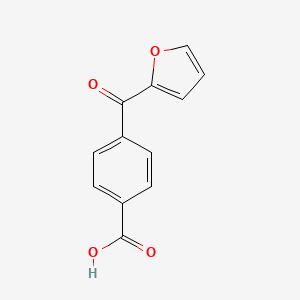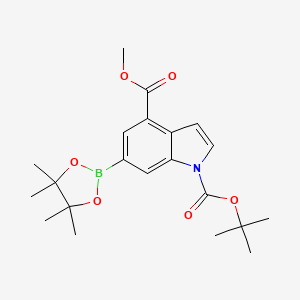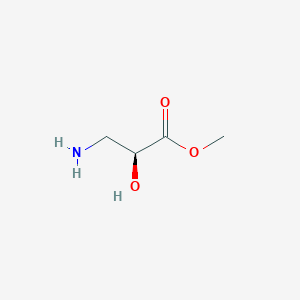
(S)-Methyl 3-amino-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 3-amino-2-hydroxypropanoate, also known as MAP, is a chiral building block that has gained significant attention in recent years due to its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. MAP is an important intermediate in the synthesis of various biologically active compounds, such as amino acids, peptides, and alkaloids.
Mécanisme D'action
The mechanism of action of (S)-Methyl 3-amino-2-hydroxypropanoate is not fully understood. However, it is believed to act by inhibiting enzymes involved in various biological processes, such as DNA replication and protein synthesis. This compound has also been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, depending on the specific compound it is used to synthesize. For example, this compound is a key intermediate in the synthesis of L-arginine, an essential amino acid that plays a crucial role in protein synthesis, wound healing, and immune function. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-Methyl 3-amino-2-hydroxypropanoate in lab experiments is its chiral nature, which allows for the selective synthesis of enantiopure compounds. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific compound it is used to synthesize.
Orientations Futures
There are several future directions for the research and development of (S)-Methyl 3-amino-2-hydroxypropanoate. One area of interest is the synthesis of new compounds with improved biological activity, such as new antimicrobial agents or anticancer drugs. Additionally, there is potential for the use of this compound in the development of new materials, such as chiral polymers or catalysts. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Méthodes De Synthèse
(S)-Methyl 3-amino-2-hydroxypropanoate can be synthesized via several methods, including enzymatic resolution, asymmetric synthesis, and chemical resolution. Enzymatic resolution involves the use of enzymes to separate the two enantiomers of this compound, while asymmetric synthesis involves the use of chiral catalysts to selectively produce the desired enantiomer. Chemical resolution involves the separation of the enantiomers using chemical methods, such as salt formation or chromatography.
Applications De Recherche Scientifique
(S)-Methyl 3-amino-2-hydroxypropanoate has various scientific research applications, including the synthesis of amino acids, peptides, and alkaloids. It is also used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in metal-catalyzed reactions. Additionally, this compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activity, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
methyl (2S)-3-amino-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)3(6)2-5/h3,6H,2,5H2,1H3/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVPHXOOLUCFFB-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
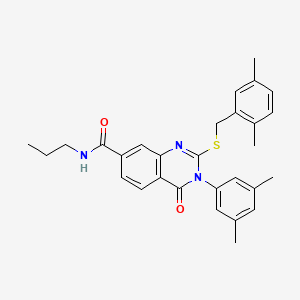
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)

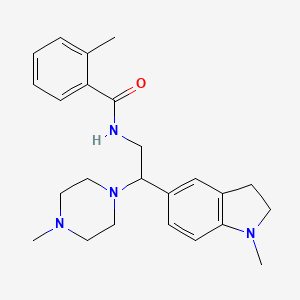
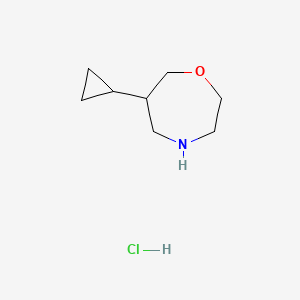
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)
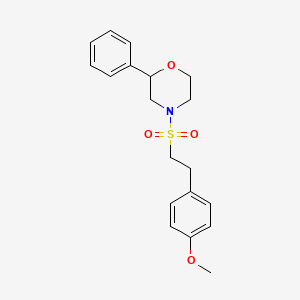
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)
